molecular formula C9H14N2O3 B3048542 ethane-1,2-diamine;2-hydroxybenzoic acid CAS No. 17368-48-8

ethane-1,2-diamine;2-hydroxybenzoic acid

Cat. No.: B3048542
CAS No.: 17368-48-8
M. Wt: 198.22 g/mol
InChI Key: XMKRUMDYHIISKX-UHFFFAOYSA-N
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Description

Ethane-1,2-diamine;2-hydroxybenzoic acid is a chemical compound of significant interest in research and development, particularly in the fields of organic synthesis and pharmaceutical sciences. It combines the properties of ethane-1,2-diamine (ethylenediamine), a versatile chelating agent and building block, with 2-hydroxybenzoic acid (salicylic acid), a key structural motif in biochemistry and medicinal chemistry . Ethylenediamine is a well-known bidentate ligand in coordination chemistry, forming stable complexes with various metal ions, and is a fundamental precursor in the synthesis of polymers, fungicides, and chelating agents like EDTA . Meanwhile, the 2-hydroxybenzoic acid component is a prominent pharmacophore; recent research has identified derivatives containing the 2-hydroxybenzoic acid functional group as novel, selective inhibitors of the mitochondrial sirtuin SIRT5, which is a target in cancer and metabolic disease research . This makes the compound a valuable scaffold for developing new enzyme inhibitors and exploring structure-activity relationships. Furthermore, ethylenediamine derivatives constitute an entire class of first-generation antihistamines, demonstrating the utility of this diaminoethane backbone in drug discovery . As a reagent, this compound may be used in the development of multitarget agents, chelation therapy, and various chemical syntheses, including the formation of heterocycles and metal-organic frameworks. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

17368-48-8

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethane-1,2-diamine;2-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.C2H8N2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);1-4H2

InChI Key

XMKRUMDYHIISKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C(CN)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures (around 180°C) in an aqueous medium. This reaction produces ethane-1,2-diamine along with hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .

2-Hydroxybenzoic acid can be prepared through the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates. This reaction typically requires high pressure and temperature conditions .

Industrial Production Methods

Industrial production of ethane-1,2-diamine involves large-scale reactions of 1,2-dichloroethane with ammonia, followed by purification steps to isolate the desired product. The production of 2-hydroxybenzoic acid is often carried out using the Kolbe-Schmitt reaction on an industrial scale, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form ethane.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.

2-Hydroxybenzoic acid can undergo:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Esterification: Acid catalysts like sulfuric acid are commonly used.

    Decarboxylation: Requires heating, often in the presence of a catalyst

Major Products

    Oxidation: Produces amides or nitriles.

    Reduction: Produces ethane.

    Esterification: Produces esters of 2-hydroxybenzoic acid.

    Decarboxylation: Produces phenol

Scientific Research Applications

Ethane-1,2-diamine;2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of ethane-1,2-diamine;2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino groups in ethane-1,2-diamine can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The hydroxyl and carboxyl groups in 2-hydroxybenzoic acid can interact with cellular components, affecting biochemical pathways .

Comparison with Similar Compounds

Ethane-1,2-diamine Complexes with Hydroxy Acids

Compound Molecular Formula CAS Number Key Properties/Applications Stability/Reactivity Insights
Ethane-1,2-diamine;2-hydroxy-2-phenylacetic acid C₁₀H₁₆N₂O₃ 17140-83-9 Higher molecular weight (212.25 g/mol), mandelic acid derivative; limited thermal data . Likely less acidic than salicylic acid counterpart.
Benzoic acid;ethane-1,2-diamine C₉H₁₄N₂O₃ 35349-75-8 Forms hydrogen-bonded layers; used in crystal engineering . Enhanced stability via NH-O hydrogen bonds .
N,N′-Bis(2-hydroxybenzyl)ethane-1,2-diamine C₁₆H₂₀N₂O₂ Not provided Antimicrobial activity; Schiff base derivatives show enhanced bioactivity . Substituted hydroxybenzyl groups improve solubility and biological efficacy.

Alkoxy vs. Hydroxy Derivatives

  • 2-(2-Alkoxyphenyl)-1H-imidazolines : Synthesized from methyl 2-alkoxybenzoates and ethane-1,2-diamine. These derivatives decompose under atmospheric distillation (100–150°C), reverting to 2-(2-hydroxyphenyl)-1H-imidazoline due to thermal instability .
  • 2-(2-Hydroxyphenyl)-1H-imidazoline : Stable under similar conditions, highlighting the superior stability of hydroxy over alkoxy groups in high-temperature reactions .

Comparison Table :

Derivative Type Stability at 100–150°C Key Reaction Pathway
Alkoxy (e.g., methoxy) Low Dealkylation to hydroxy derivative .
Hydroxy (salicylate) High No decomposition; stable hydrogen bonding .

Diamine Derivatives in Coordination Chemistry

Compound Structure/Modification Applications
(N,N′-Bis(2-hydroxyethyl)ethane-1,2-diamine)Pt(II) Platinum complex with malonato ligand Anticancer activity; stabilized by intramolecular H-bonds .
N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) Linear triamine Corrosion inhibition; DFT studies correlate with experimental efficacy .

Functional Insight : Ethane-1,2-diamine derivatives with hydroxyethyl or aromatic substitutions exhibit tailored coordination geometries and enhanced biological or industrial utility compared to unmodified analogs .

Schiff Base Derivatives of Ethane-1,2-diamine

  • N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine : Synthesized via reductive amination (89% yield), used in supramolecular chemistry .
  • N1,N2-Bis(substituted-benzylidene)ethane-1,2-diamines : Schiff bases with variable aryl groups; reduced to stable diamines for pharmaceutical applications .

Comparison : Schiff bases offer reversible reactivity (e.g., pH-sensitive imine bonds), whereas hydroxybenzoic acid complexes provide irreversible hydrogen-bonded stability, suited for different applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethane-1,2-diamine;2-hydroxybenzoic acid
Reactant of Route 2
ethane-1,2-diamine;2-hydroxybenzoic acid

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